4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
N-(3-BROMOPHENYL)-4-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of bromophenyl and morpholine groups in the structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-4-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves the following steps:
Formation of the triazine core: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of bromophenyl groups: Bromination reactions using bromine or N-bromosuccinimide (NBS) can be employed to introduce bromophenyl groups.
Formation of hydrazone linkage: The hydrazone linkage can be formed by reacting the triazine derivative with hydrazine and subsequently with an aldehyde or ketone.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography are common practices to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazine ring or the bromophenyl groups, resulting in dehalogenation or ring opening.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the triazine ring.
Scientific Research Applications
Chemistry
In chemistry, N-(3-BROMOPHENYL)-4-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE can be used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activity, due to the presence of bromophenyl and morpholine groups, makes it a candidate for drug discovery and development. It can be screened for antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of triazine compounds are explored for their therapeutic potential. This compound could be investigated for its ability to interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, triazine derivatives are used as intermediates in the production of dyes, agrochemicals, and polymers. The compound’s stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-4-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl groups may facilitate binding to hydrophobic pockets, while the triazine ring can participate in hydrogen bonding or π-π interactions. The hydrazone linkage may also play a role in the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-BROMOPHENYL)-4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
- **N-(3-BROMOPHENYL)-4-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE
Uniqueness
The uniqueness of N-(3-BROMOPHENYL)-4-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific substitution pattern and the presence of both bromophenyl and morpholine groups. These structural features may impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H19Br2N7O |
---|---|
Molecular Weight |
533.2 g/mol |
IUPAC Name |
4-N-(3-bromophenyl)-2-N-[(E)-(4-bromophenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H19Br2N7O/c21-15-6-4-14(5-7-15)13-23-28-19-25-18(24-17-3-1-2-16(22)12-17)26-20(27-19)29-8-10-30-11-9-29/h1-7,12-13H,8-11H2,(H2,24,25,26,27,28)/b23-13+ |
InChI Key |
CJTXWABBESKCFY-YDZHTSKRSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)Br)NC4=CC(=CC=C4)Br |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)Br)NC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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